
4-(4-Ethoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. β-lactams are well-known for their biological activities, particularly as antibiotics, and have been extensively studied for their synthetic and medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Ethoxyphenyl)azetidin-2-one can be synthesized through the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This involves the reaction of ketenes with imines. For instance, the condensation of 4-ethoxyaniline with an aldehyde in the presence of an acid activator such as diethyl chlorophosphate can yield the desired azetidinone . The reaction is typically carried out in dry solvents like dichloromethane, and the intermediate imines do not require isolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: N-dearylated azetidinones are the major products formed during oxidative deprotection.
Substitution: Depending on the nucleophile used, different substituted azetidinones can be obtained.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxyphenyl)azetidin-2-one and its derivatives involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
4-(4-Ethoxyphenyl)azetidin-2-one can be compared with other β-lactam compounds such as:
Penicillins: These are β-lactams fused with a thiazolidine ring and are widely used as antibiotics.
Cephalosporins: These are β-lactams fused with a dihydrothiazine ring and have a broader spectrum of activity compared to penicillins.
Carbapenems: These are β-lactams with a fused pyrrolidine ring and are known for their resistance to β-lactamase enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other β-lactams.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
MUSCHAYOMNGTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


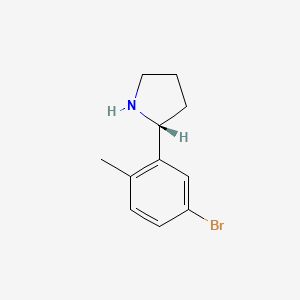

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
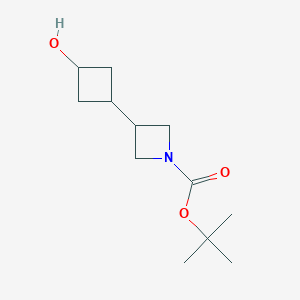

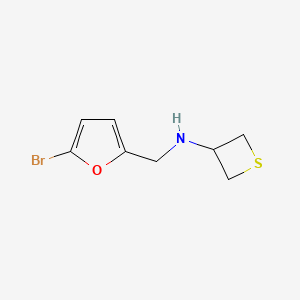
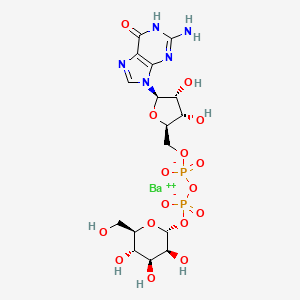
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
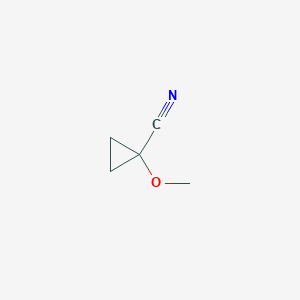
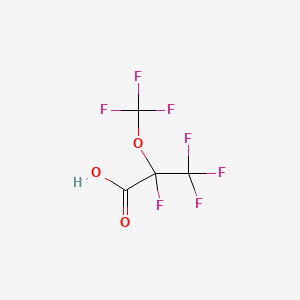

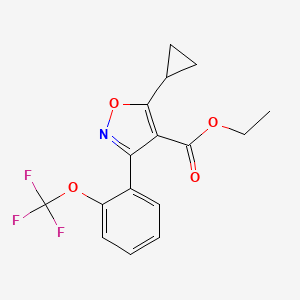
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
